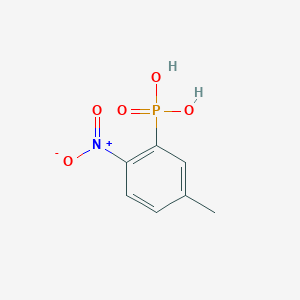

(5-Methyl-2-nitrophenyl)phosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-2-nitrophenyl)phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO5P/c1-5-2-3-6(8(9)10)7(4-5)14(11,12)13/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKUXZNZPRWWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 2 Nitrophenyl Phosphonic Acid

Established Synthetic Routes to Arylphosphonic Acids

The creation of the aryl-C–P bond is the cornerstone of arylphosphonic acid synthesis. Several methodologies have been developed, each with distinct advantages and substrate scopes. These can be broadly categorized into direct phosphonylation methods and reactions that build the phosphonate (B1237965) structure on a pre-existing aryl scaffold.

Direct Phosphonylation Strategies

Direct phosphonylation involves the introduction of a phosphonic acid group onto an aromatic ring in a single step. One classical approach is the reaction of an aromatic compound with phosphorus trichloride (B1173362) in the presence of a Lewis acid catalyst like aluminum chloride, followed by hydrolysis. However, this method can suffer from a lack of regioselectivity and harsh reaction conditions, limiting its application for highly functionalized or sensitive substrates.

More contemporary methods have focused on transition-metal-catalyzed C-H activation to directly phosphonylate arenes. These reactions offer a more atom-economical and often milder route, though they are still an area of active research and may require specific directing groups on the aromatic substrate to achieve high selectivity. For substrates like 4-nitrotoluene, electrophilic phosphonylation can be challenging due to the deactivating nature of the nitro group.

Arbuzov and Michaelis–Arbuzov Reactions in Arylphosphonate Synthesis

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, widely used for the synthesis of phosphonates. rsc.orgnih.gov Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. wikipedia.orgjk-sci.comchem-station.com

The classical mechanism proceeds via the nucleophilic attack of the trivalent phosphorus atom on the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium salt intermediate. researchgate.netorganic-chemistry.org This is followed by the dealkylation of this intermediate by the displaced halide ion to yield the stable pentavalent phosphonate ester. wikipedia.orgjk-sci.com

However, the direct application of the traditional Michaelis-Arbuzov reaction to unactivated aryl halides is generally not feasible due to the low reactivity of the sp²-hybridized carbon of the aryl halide towards nucleophilic substitution. jk-sci.comresearchgate.net To overcome this limitation, transition-metal catalysis is employed. The palladium- or nickel-catalyzed cross-coupling of aryl halides with trialkyl phosphites, often referred to as the Hirao reaction (a variation of the Arbuzov reaction), has become a powerful method for the formation of arylphosphonates. researchgate.net This catalytic approach significantly expands the scope of the Arbuzov-type reaction to include a wide variety of aryl halides, including those bearing electron-withdrawing groups. organic-chemistry.org

Table 1: Key Features of the Michaelis-Arbuzov Reaction

| Feature | Description |

|---|---|

| Reactants | Trialkyl phosphite and an organic halide. |

| Product | Phosphonate ester. |

| Mechanism | Nucleophilic attack by phosphorus, formation of a phosphonium (B103445) salt, and subsequent dealkylation. |

| Application | A fundamental method for creating carbon-phosphorus bonds. |

| Aryl Halide Limitation | Generally unreactive without a transition-metal catalyst. |

Hydrolysis of Arylphosphonate Esters to the Free Acid

The final step in many syntheses of arylphosphonic acids is the hydrolysis of the corresponding dialkyl arylphosphonate ester. This transformation is crucial as the ester is the direct product of the Michaelis-Arbuzov or related coupling reactions. The hydrolysis cleaves the two P-O-C ester bonds to reveal the P(O)(OH)₂ functional group.

This dealkylation can be achieved under various conditions, with acidic hydrolysis being the most common method. nih.gov Refluxing the phosphonate ester with a strong mineral acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr), is typically effective. nih.gov The reaction proceeds in a stepwise manner, and prolonged reaction times are often necessary to ensure complete conversion to the phosphonic acid. nih.gov

Alternative, milder methods are available for substrates that are sensitive to strong acids. One widely used procedure is the McKenna reaction, which involves the reaction of the phosphonate ester with a halotrimethylsilane, such as bromotrimethylsilane (B50905) (TMSBr), followed by methanolysis or hydrolysis of the resulting silylated intermediate. researchgate.net This two-step process is known for its mild conditions and high yields. researchgate.net

Table 2: Common Methods for Arylphosphonate Ester Hydrolysis

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Acid Hydrolysis | Concentrated HCl or HBr | Reflux, several hours | Readily available reagents, straightforward procedure. |

| McKenna Reaction | 1. Bromotrimethylsilane (TMSBr)2. Methanol or Water | Mild, often room temperature | Suitable for acid-sensitive substrates, high yields. |

Targeted Synthesis of (5-Methyl-2-nitrophenyl)phosphonic acid and its Derivatives

A targeted synthesis for this compound can be designed based on the general principles outlined above. The most logical approach involves a transition-metal-catalyzed cross-coupling reaction followed by ester hydrolysis.

Synthetic Approaches Incorporating the (5-Methyl-2-nitrophenyl) Moiety

The synthesis would logically commence with a commercially available and appropriately substituted benzene (B151609) derivative. Suitable starting materials include 1-bromo-4-methyl-2-nitrobenzene or 1-chloro-2-methyl-4-nitrobenzene. nih.govmdpi.comresearchgate.netresearchgate.net These compounds provide the necessary (5-methyl-2-nitrophenyl) core structure, with a halogen atom positioned for a subsequent cross-coupling reaction. The nitro group is a deactivating group, which makes the halogen less susceptible to nucleophilic aromatic substitution but suitable for catalytic cross-coupling reactions. chemguide.co.uk The methyl group is an activating group that directs electrophilic substitution to the ortho and para positions, but in this context, its electronic effect is secondary to the directing influence of the halogen in the cross-coupling step. chemguide.co.uk

Table 3: Potential Starting Materials

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|

| 1-Bromo-4-methyl-2-nitrobenzene | C₇H₆BrNO₂ | 216.04 | Bromo group for cross-coupling. researchgate.net |

Strategies for Introducing the Phosphonic Acid Functionality

With the aryl halide precursor in hand, the phosphonate group can be introduced via a palladium-catalyzed Hirao cross-coupling reaction. researchgate.net This reaction would involve treating 1-bromo-4-methyl-2-nitrobenzene with a trialkyl phosphite, such as triethyl phosphite, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base. This would yield the intermediate, diethyl (5-methyl-2-nitrophenyl)phosphonate.

The final step would be the hydrolysis of this phosphonate ester. Given the presence of the nitro group, which can be sensitive to harsh conditions, the milder McKenna reaction using bromotrimethylsilane followed by methanolysis would be a prudent choice to afford the target compound, this compound, in good yield while preserving the functional groups on the aromatic ring. researchgate.net Alternatively, carefully controlled acid hydrolysis with concentrated HCl could also be employed. nih.gov

Functional Group Interconversions and Derivatization of this compound

The chemical reactivity of this compound is characterized by the distinct functionalities present on the benzene ring: the phosphonic acid group, the nitro group, and the methyl substituent. Each of these groups offers a pathway for specific chemical transformations, allowing for the synthesis of a variety of derivatives.

The phosphonic acid moiety is a primary site for derivatization, with esterification being the most common transformation. This conversion into phosphonate esters can modulate the compound's solubility and physicochemical properties. Both mono- and diesters can be synthesized through various methods.

A versatile method for the esterification of phosphonic acids involves the use of orthoesters, such as triethyl orthoacetate. nih.govresearchgate.net This reagent can serve as both the solvent and the alkoxy group donor. The reaction's outcome is temperature-dependent; at lower temperatures (e.g., 30 °C), monoesters are typically formed, while higher temperatures favor the formation of diesters. nih.govresearchgate.net

Other established methods for phosphonic acid esterification include dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification, O-alkylation, and reactions in the presence of chlorinated silica (B1680970) gel. nih.gov The conversion of phosphonate esters back to the phosphonic acid is also a critical transformation, often achieved by hydrolysis with concentrated hydrochloric acid or through the use of bromotrimethylsilane (TMSBr) followed by methanolysis, a procedure known as the McKenna method. nih.govgoogle.com This latter method is particularly useful for substrates that are sensitive to harsh acidic conditions. nih.gov

The following table summarizes various methods applicable to the esterification of the phosphonic acid group.

| Method | Reagents | Typical Products | Key Features |

| Orthoester Method | Triethyl orthoacetate | Mono- or Diethyl esters | Temperature-controlled selectivity. nih.govresearchgate.net |

| DCC Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC) | Mono- or Diesters | Mediated by a coupling agent. nih.gov |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine, DIAD | Diesters | Condensation reaction followed by selective demethylation if starting from a methyl phosphonate. google.com |

| Silylation-Alkylation | Bromotrimethylsilane (TMSBr), then Alcohol | Monoesters | Involves a silylated intermediate. nih.gov |

Table 1: Selected Methodologies for Phosphonic Acid Esterification.

The nitro group is a strong electron-withdrawing substituent that significantly influences the electronic properties of the aromatic ring. Its transformation, particularly through reduction, is a key synthetic step for accessing the corresponding amino derivatives. The reduction of an aromatic nitro group to an aniline (B41778) is one of the most fundamental reactions in organic synthesis. masterorganicchemistry.com

This conversion can be accomplished using several reliable methods:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org This is often a clean and efficient method.

Metal-Acid Systems: A classic approach involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comgoogle.com The Béchamp reduction, using iron and acid, is a widely used industrial process for producing anilines. researchgate.net

Other Reducing Agents: A variety of other reagents can also effect this transformation. Tin(II) chloride (SnCl₂) in ethanol (B145695) provides a non-aqueous system for nitro reduction. masterorganicchemistry.com Sodium hydrosulfite or sodium sulfide (B99878) can also be employed. wikipedia.org More modern methods utilize reagents like sodium hypophosphite in conjunction with a Pd/C catalyst. researchgate.net

The reduction of the nitro group in this compound to form (2-Amino-5-methylphenyl)phosphonic acid fundamentally alters the substituent's electronic effect from strongly deactivating and meta-directing to strongly activating and ortho-, para-directing. masterorganicchemistry.commsu.edu

The table below outlines common methods for the reduction of aromatic nitro groups.

| Method | Reagents | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | Pressurized H₂ atmosphere, various solvents (e.g., ethanol, ethyl acetate) | Generally high yield and clean reaction. masterorganicchemistry.comwikipedia.org |

| Metal in Acid | Fe, Sn, or Zn with HCl | Refluxing in aqueous acid | A traditional and cost-effective method. masterorganicchemistry.comgoogle.com |

| Tin(II) Chloride | SnCl₂ | Ethanol | Useful for pH-neutral, non-aqueous conditions. masterorganicchemistry.com |

| Sodium Hypophosphite | NaH₂PO₂, Pd/C | Biphasic water/organic solvent system | A transfer hydrogenation method. researchgate.net |

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups.

Reactions of the Methyl Substituent: The methyl group attached to the aromatic ring is susceptible to oxidation under strong conditions. The benzylic hydrogens of alkyl substituents on a benzene ring are activated towards oxidative degradation. msu.edu Treatment with hot, acidic potassium permanganate (B83412) (KMnO₄) or other powerful oxidizing agents can convert the methyl group into a carboxylic acid. msu.edu This reaction would transform this compound into (4-Carboxy-2-nitrophenyl)phosphonic acid. This transformation is generally robust, provided the benzylic position is not fully substituted. msu.edu

Reactions on the Aromatic Ring: Further substitution on the aromatic ring is governed by the directing effects of the three existing substituents. Electrophilic aromatic substitution (EAS) is a primary pathway for introducing new functional groups. masterorganicchemistry.com The reactivity of the ring and the position of substitution are determined by the interplay of the activating and deactivating nature of the groups present. msu.edu

Nitro Group (-NO₂): Strongly deactivating and a meta-director.

Phosphonic Acid Group (-P(O)(OH)₂): Deactivating and a meta-director.

Methyl Group (-CH₃): Weakly activating and an ortho-, para-director.

The combined effect of two strong deactivating groups (nitro and phosphonic acid) makes the aromatic ring significantly electron-deficient and thus less reactive towards electrophiles. msu.edu Therefore, forcing conditions would likely be required for any subsequent EAS reaction.

The table below analyzes the directing influence of each substituent on the available positions (C3, C4, C6) for an incoming electrophile.

| Substituent (Position) | Type | Directing Influence |

| -P(O)(OH)₂ (at C1) | Deactivating, Meta-Director | Directs to C3, C5 (C5 is occupied) |

| -NO₂ (at C2) | Deactivating, Meta-Director | Directs to C4, C6 |

| -CH₃ (at C5) | Activating, Ortho, Para-Director | Directs to C4, C6 (ortho) and C2 (para, occupied) |

Table 3: Directing Effects of Substituents on the Aromatic Ring of this compound.

Reactivity and Mechanistic Studies of 5 Methyl 2 Nitrophenyl Phosphonic Acid

Acidity and Protonation Behavior of the Phosphonic Acid Moiety

The phosphonic acid group, -P(O)(OH)₂, is a diprotic acid, characterized by two distinct dissociation constants, pKₐ₁ and pKₐ₂. The acidity of (5-methyl-2-nitrophenyl)phosphonic acid is significantly influenced by the electronic effects of the substituents on the aromatic ring. The nitro group (-NO₂) at the ortho position is a strong electron-withdrawing group due to both its negative inductive (-I) and negative resonance (-R) effects. This withdrawal of electron density from the phenyl ring extends to the phosphonic acid moiety, stabilizing the phosphonate (B1237965) anion formed upon deprotonation. Consequently, the acidity of the phosphonic acid is increased, which is reflected in lower pKₐ values compared to unsubstituted phenylphosphonic acid.

Table 1: Estimated Acidity of this compound in Comparison to Related Compounds

| Compound | Substituents | Estimated pKₐ₁ | Estimated pKₐ₂ |

| Phenylphosphonic acid | None | ~1.8 | ~7.5 |

| (4-Nitrophenyl)phosphonic acid | 4-NO₂ | 1.35 | 6.53 |

| This compound | 5-CH₃, 2-NO₂ | ~1.1 - 1.3 | ~6.2 - 6.5 |

The protonation state of the phosphonic acid moiety is therefore highly dependent on the pH of the solution. At strongly acidic pH (below ~1.1), the fully protonated species, -P(O)(OH)₂, will predominate. In the pH range between pKₐ₁ and pKₐ₂ (approximately 1.2 to 6.3), the monoanion, -P(O)(OH)O⁻, will be the major form. At pH values above pKₐ₂, the dianion, -P(O)O₂²⁻, will be the dominant species.

Kinetics and Mechanisms of Hydrolytic Pathways

The hydrolysis of phosphonic acids and their esters is a reaction of significant interest. For arylphosphonic acids, the P-C bond is generally stable to hydrolysis. However, if the phosphonic acid is in an esterified form, the P-O-C ester linkage is susceptible to hydrolytic cleavage. The rate and mechanism of this hydrolysis are influenced by pH and the electronic nature of the substituents on the aromatic ring.

The hydrolysis of phosphonate esters can proceed through several mechanisms, with the most common being the associative A_Ac_2 mechanism, which involves the nucleophilic attack of a water molecule on the phosphorus atom. The strong electron-withdrawing nitro group in this compound makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. This is expected to increase the rate of hydrolysis of its esters compared to those of unsubstituted phenylphosphonic acid. The electron-donating methyl group would have a minor, opposing effect.

The general mechanism for the acid-catalyzed hydrolysis of a dialkyl (5-methyl-2-nitrophenyl)phosphonate would involve the following steps:

Protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom.

Nucleophilic attack by a water molecule on the phosphorus atom to form a pentacoordinate intermediate.

Departure of an alcohol molecule to form the phosphonic acid monoester.

Repeat of the process to cleave the second ester group and form the final phosphonic acid.

While kinetic data for the hydrolysis of this compound or its esters are not specifically documented, the trend of increased hydrolysis rates with electron-withdrawing substituents is well-established for related compounds. nih.gov

Table 2: Representative Pseudo-First-Order Rate Constants for the Hydrolysis of Substituted Phenylphosphinate Esters

| Substituent on Phenyl Ring | Relative Rate Constant (k_rel) |

| 4-Methoxy | 0.5 |

| 4-Methyl | 0.8 |

| Hydrogen | 1.0 |

| 4-Chloro | 3.5 |

| 3-Nitro | 8.2 |

| 4-Nitro | 10.0 |

This table illustrates the general trend of substituent effects on hydrolysis rates and the values are for illustrative purposes for a related class of compounds.

Reactivity of the Aromatic Nitro Group in this compound

The aromatic nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group. The reduction of the nitro group in this compound would yield (2-amino-5-methylphenyl)phosphonic acid, a potentially useful intermediate in synthesis.

This reduction can be achieved using several methods:

Catalytic Hydrogenation: This is a common and clean method involving the use of hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate.

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl).

The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule. In this case, the phosphonic acid group is generally stable under these reducing conditions.

The nitro group also strongly activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. vedantu.com However, in this molecule, there are no suitable leaving groups at these activated positions for a typical S_NAr reaction to occur.

Electronic and Steric Effects of Substituents on Reactivity

Electronic Effects:

Nitro Group (-NO₂): As a powerful electron-withdrawing group (-I, -R), it deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic attack. Its primary influence on the functional groups is the significant increase in the acidity of the phosphonic acid and the increased electrophilicity of the phosphorus atom in its esters.

Methyl Group (-CH₃): As a weak electron-donating group (+I), it has a much smaller electronic influence compared to the nitro group. It slightly deactivates the ring towards nucleophilic attack and would slightly decrease the acidity of the phosphonic acid, though this effect is largely overshadowed by the nitro group.

Phosphonic Acid Group (-P(O)(OH)₂): This group is also deactivating towards electrophilic aromatic substitution due to its electron-withdrawing nature.

The combined electronic effects make the aromatic ring electron-deficient.

Steric Effects:

The nitro group at the ortho position to the phosphonic acid moiety can exert steric hindrance. africaresearchconnects.comafricaresearchconnects.comijrti.org This steric bulk may influence the approach of solvating molecules or reagents to the phosphonic acid group, potentially affecting its ionization and reactivity. For instance, the rate of reactions involving nucleophilic attack at the phosphorus atom could be slightly reduced due to steric shielding by the adjacent nitro group.

Table 3: Summary of Substituent Effects on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Hammett Constant (σ_para) | Steric Effect | Predicted Impact on Reactivity |

| -NO₂ | 2 (ortho) | Strong electron-withdrawing (-I, -R) | 0.78 | Moderate | Increases acidity of -PO₃H₂; Increases rate of ester hydrolysis; May hinder reactions at the phosphonic acid group. |

| -CH₃ | 5 (meta) | Weak electron-donating (+I) | -0.17 | Small | Minor decrease in acidity of -PO₃H₂; Minor decrease in rate of ester hydrolysis. |

| -PO₃H₂ | 1 | Electron-withdrawing (-I) | - | Large | Deactivates the ring towards electrophilic substitution. |

Hammett constants are provided for context of electronic effects, with σ_para shown for general comparison. viu.cacambridge.orgwikipedia.org

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR) for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise atomic connectivity in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a complete picture of the molecule's carbon-hydrogen framework and the chemical environment of the phosphorus atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the acidic protons of the phosphonic acid. The three aromatic protons will appear as a complex set of multiplets due to spin-spin coupling. The methyl group should present as a sharp singlet. The acidic P-OH protons are anticipated to produce a broad singlet, which would disappear upon exchange with deuterium oxide (D₂O).

¹³C NMR: The carbon NMR spectrum will provide insight into the carbon skeleton. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro and phosphonic acid groups and the electron-donating methyl group. The carbon atom directly bonded to the phosphorus will exhibit a characteristic coupling (¹JC-P). An additional signal will correspond to the methyl group's carbon.

³¹P NMR: As a highly sensitive nucleus, ³¹P NMR is particularly informative for organophosphorus compounds. nih.govresearchgate.net For (5-Methyl-2-nitrophenyl)phosphonic acid, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift is sensitive to pH, reflecting the protonation state of the phosphonic acid. nih.govresearchgate.net Based on data for similar arylphosphonic acids, the chemical shift would likely fall within the +10 to +25 ppm range. researchgate.net

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |

| ¹H | ~2.4 - 2.6 | Singlet | -CH₃ |

| ~7.5 - 8.5 | Multiplets | Aromatic CH | |

| Variable (broad) | Singlet | P-(OH)₂ | |

| ¹³C | ~20 - 22 | Quartet | -CH₃ |

| ~120 - 150 | Doublets/Singlets | Aromatic C | |

| ~130 - 140 | Doublet (large ¹JC-P) | C-P | |

| ³¹P | ~10 - 25 | Singlet (proton decoupled) | P-OH |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are essential for identifying the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by strong absorptions characteristic of the phosphonic acid and nitro groups. A very broad and strong band from approximately 2500 to 3300 cm⁻¹ would be attributable to the O-H stretching of the hydrogen-bonded phosphonic acid. The P=O phosphoryl stretch should appear as a very strong absorption in the 1180-1210 cm⁻¹ region. nih.gov The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to produce strong bands near 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Other key bands include C-H stretches for the aromatic ring and methyl group (~2850-3100 cm⁻¹) and aromatic C=C stretching vibrations (~1400-1600 cm⁻¹). The P-O single bond stretches typically appear in the 900-1200 cm⁻¹ range. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The spectrum should feature a strong, sharp band corresponding to the symmetric breathing mode of the substituted benzene (B151609) ring. The symmetric stretch of the nitro group around 1350 cm⁻¹ is also typically strong in Raman spectra. Bands associated with the P-C and P=O bonds would also be observable. nih.govresearchgate.netrsc.org

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| O-H stretch (P-OH) | 2500 - 3300 | Weak | Broad, Strong (IR) |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | Medium |

| C-H stretch (Methyl) | 2850 - 2980 | Medium | Medium |

| C=C stretch (Aromatic) | 1400 - 1600 | Strong | Medium-Strong |

| NO₂ asym. stretch | 1520 - 1540 | Medium | Strong (IR) |

| NO₂ sym. stretch | 1340 - 1360 | Strong | Strong (IR) |

| P=O stretch | 1180 - 1210 | Medium | Very Strong (IR) |

| P-O(H) stretch | 900 - 1050 | Medium | Strong (IR) |

| P-C stretch | 700 - 800 | Strong | Medium (IR) |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition and studying the fragmentation patterns of the molecule. For this compound (C₇H₈NO₅P), the calculated exact mass is 217.0140 g/mol . HRMS would be able to confirm this mass with high precision.

The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic losses of small neutral molecules or radicals. Common fragmentation pathways for this structure would include the loss of the nitro group (NO₂), hydroxyl radicals (•OH), and water (H₂O) from the phosphonic acid moiety. Cleavage of the C-P bond could also occur, leading to fragments corresponding to the nitrotoluene cation and the phosphonic acid residue.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₈NO₅P |

| Calculated Exact Mass | 217.0140 u |

| Nominal Mass | 217 u |

| Predicted Key Fragments | [M-OH]⁺, [M-H₂O]⁺, [M-NO₂]⁺, [M-PO(OH)₂]⁺ |

Electronic Absorption and Fluorescence Spectroscopy for Aromatic Chromophore Characterization

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitrophenyl aromatic chromophore. Strong absorption bands, characteristic of π → π* transitions, are anticipated in the ultraviolet region. The presence of the nitro group, a strong chromophore, typically results in significant absorption that can extend into the visible range, potentially imparting a pale yellow color to the compound or its solutions. For comparison, 5-(4-Nitrophenyl)furan-2-carboxylic acid shows strong absorption due to the nitrophenyl group. mdpi.com

Fluorescence Spectroscopy: Nitroaromatic compounds are well-known for exhibiting very weak fluorescence or complete fluorescence quenching. This is due to the electron-withdrawing nature of the nitro group, which promotes efficient intersystem crossing from the excited singlet state to the triplet state, followed by non-radiative decay. Therefore, it is predicted that this compound will be non-fluorescent or, at best, a very weak fluorophore.

Solid State Chemistry and Polymorphism of 5 Methyl 2 Nitrophenyl Phosphonic Acid

X-ray Crystallography for Single Crystal Structure Determination

For a novel compound like (5-Methyl-2-nitrophenyl)phosphonic acid, SC-XRD would be the primary method to unambiguously establish its molecular structure in the solid state. The process would involve growing a high-quality single crystal, typically through slow evaporation of a solvent, cooling, or vapor diffusion. This crystal would then be mounted on a diffractometer to collect the diffraction data.

Although no specific crystallographic data for this compound has been published, a hypothetical dataset for a potential crystalline form is presented below to illustrate the type of information obtained from an SC-XRD experiment.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₇H₈NO₅P | The elemental composition of the molecule. |

| Formula Weight | 217.12 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed centrosymmetric space group. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 12.2 | Unit cell dimension along the b-axis. |

| c (Å) | 9.1 | Unit cell dimension along the c-axis. |

| β (°) | 105.4 | The angle of the unit cell for a monoclinic system. |

| Volume (ų) | 905.7 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.59 | The theoretical density of the crystal. |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The crystal structure of this compound would be predominantly governed by a network of intermolecular interactions. The phosphonic acid group, -P(O)(OH)₂, is a powerful hydrogen bond donor and acceptor. beilstein-journals.org This functional group typically forms strong, directional hydrogen bonds, which are key in directing the assembly of molecules in the crystal lattice.

It is highly probable that the phosphonic acid moieties would form robust hydrogen-bonded dimers, where two molecules are linked via their P-OH groups. These dimers are a common supramolecular synthon in the crystal structures of phosphonic acids. beilstein-journals.org These dimeric units could then further self-assemble into chains or sheets through additional hydrogen bonds involving the P=O group and the remaining P-OH group.

Interactive Data Table: Potential Intermolecular Interactions in this compound Crystals

| Interaction Type | Donor | Acceptor | Expected Strength | Potential Motif Formation |

| Strong Hydrogen Bond | P-OH | P=O | Strong | Dimers, Chains, Sheets |

| Strong Hydrogen Bond | P-OH | P-OH | Strong | Dimers |

| Weak Hydrogen Bond | Aromatic C-H | Nitro O | Weak | 3D Network Stabilization |

| Weak Hydrogen Bond | Methyl C-H | Nitro O | Weak | 3D Network Stabilization |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate | Stacked Columns or Layers |

Investigation of Polymorphic Forms and Phase Transitions

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Aromatic nitro compounds are well-known for their propensity to exhibit polymorphism, often due to the conformational flexibility of the nitro group relative to the aromatic ring and the possibility of forming different hydrogen bonding networks.

A notable example in this class of compounds is 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, famously known as "ROY" for its red, orange, and yellow polymorphs. nih.govyoutube.com ROY holds the record for the small organic molecule with the most known polymorphic forms, demonstrating the rich and complex solid-state landscape that nitrophenyl compounds can possess. beilstein-journals.orgyoutube.comatamankimya.comacs.org The different colors of ROY's polymorphs are a direct consequence of the different molecular conformations and intermolecular interactions in each crystal form. beilstein-journals.orgyoutube.com

Given these precedents, it is plausible that this compound could also exhibit polymorphism. Different polymorphs could arise from:

Conformational Polymorphism: Variations in the torsion angle between the phosphonic acid group and the phenyl ring, or between the nitro group and the phenyl ring.

Packing Polymorphism: Different arrangements of the molecules in the crystal lattice, leading to distinct hydrogen bonding networks and packing efficiencies.

The discovery and characterization of these potential polymorphs would involve screening various crystallization conditions (e.g., different solvents, temperatures, and crystallization rates). Techniques such as Differential Scanning Calorimetry (DSC) and variable-temperature X-ray diffraction would be crucial for identifying and studying phase transitions between different polymorphic forms. rsc.orgrsc.org

Cocrystallization and Salt Formation Strategies

Crystal engineering strategies such as cocrystallization and salt formation can be employed to modify the physicochemical properties of a solid material without altering its chemical composition. The phosphonic acid group in this compound makes it an excellent candidate for both of these approaches.

Salt Formation: Phosphonic acids are diprotic and can react with stoichiometric amounts of a base to form phosphonate (B1237965) salts. wikipedia.org By selecting different bases (e.g., alkali metal hydroxides, amines), a variety of salts with potentially different crystal structures and properties (such as solubility and stability) could be generated. The formation of a salt involves proton transfer from the phosphonic acid to the basic coformer.

Cocrystallization: Cocrystallization involves combining the target molecule with a neutral coformer in a specific stoichiometric ratio to form a new crystalline solid. The components in a cocrystal are held together by non-covalent interactions, primarily hydrogen bonds. The strong hydrogen bonding capability of the phosphonic acid group can be utilized to form robust supramolecular synthons with a wide range of coformers containing complementary functional groups, such as amides, carboxylic acids, or pyridines. This strategy could be used to systematically tune the properties of this compound.

Interactive Data Table: Potential Coformers for Cocrystallization and Salt Formation

| Strategy | Coformer/Reagent Class | Example Coformer/Reagent | Target Interaction | Potential Property Modification |

| Salt Formation | Amines | Pyridine, Piperazine | Proton transfer, N⁺-H···⁻O-P hydrogen bond | Increased aqueous solubility |

| Salt Formation | Hydroxides | Sodium Hydroxide | Formation of a sodium phosphonate salt | Altered dissolution rate |

| Cocrystallization | Carboxylic Acids | Benzoic Acid | P-OH···O=C hydrogen bond | Improved physical stability |

| Cocrystallization | Amides | Isonicotinamide | P-OH···N(pyridyl), N-H···O=P hydrogen bonds | Modified crystal habit |

| Cocrystallization | Pyridines | 4,4'-Bipyridine | P-OH···N(pyridyl) hydrogen bond | Creation of extended networks |

Coordination Chemistry and Metal Complexes of 5 Methyl 2 Nitrophenyl Phosphonic Acid

Ligand Properties of (5-Methyl-2-nitrophenyl)phosphonic acid with Metal Ions

This compound acts as a versatile ligand, primarily through the deprotonated phosphonate (B1237965) group (-PO₃²⁻). The oxygen atoms of the phosphonate group can coordinate to metal ions in a variety of modes, including monodentate, bidentate (chelating or bridging), and tridentate. This versatility allows for the formation of a wide range of structures, from discrete molecular complexes to extended one-, two-, or three-dimensional coordination polymers.

The acidity of the phosphonic acid group, and thus its ability to coordinate to metal ions, is influenced by the substituents on the aryl ring. The electron-withdrawing nitro group at the ortho position is expected to increase the acidity of the phosphonic acid compared to unsubstituted phenylphosphonic acid, facilitating deprotonation and coordination to metal ions. Conversely, the electron-donating methyl group at the meta position may have a slight counteracting effect, though the influence of the ortho-nitro group is likely to be more dominant.

The steric bulk arising from the methyl and nitro groups can also influence the coordination geometry and the resulting crystal packing of the metal complexes. These substituents may direct the self-assembly process, leading to specific framework topologies.

Table 1: Predicted Coordination Modes of (5-Methyl-2-nitrophenyl)phosphonate with Metal Ions

| Coordination Mode | Description | Potential Structural Outcome |

| Monodentate | One phosphonate oxygen atom coordinates to a single metal center. | Discrete complexes or termination of a polymer chain. |

| Bidentate Chelating | Two phosphonate oxygen atoms coordinate to the same metal center. | Formation of stable five-membered chelate rings. |

| Bidentate Bridging | Two phosphonate oxygen atoms coordinate to two different metal centers. | Formation of 1D chains or 2D layers. |

| Tridentate Bridging | Three phosphonate oxygen atoms coordinate to two or three different metal centers. | Formation of complex 3D frameworks. |

Synthesis and Structural Characterization of Metal-Phosphonate Complexes and Coordination Polymers

The synthesis of metal complexes with this compound can typically be achieved through solvothermal or hydrothermal methods. These techniques involve heating a mixture of the ligand and a metal salt in a suitable solvent or solvent mixture in a sealed vessel. The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio can significantly influence the dimensionality and topology of the resulting product.

While specific crystal structures for metal complexes of this compound are not extensively reported in the literature, analogous systems based on substituted arylphosphonic acids have been well-characterized. For example, the reaction of nitrophenylphosphonic acids with transition metals such as copper(II), zinc(II), and lanthanides has yielded a variety of coordination polymers with diverse structures, including layered and pillared-layered frameworks.

Design Principles for Metal-Organic Frameworks (MOFs) Incorporating Arylphosphonic Acid Ligands

The design of MOFs based on arylphosphonic acid ligands is guided by the principles of reticular chemistry, where the final structure is determined by the geometry of the organic linker and the coordination preference of the metal ion or cluster. nih.gov Arylphosphonic acids are attractive linkers for MOF synthesis due to the strength of the metal-phosphonate bond, which often results in frameworks with high thermal and chemical stability. nih.gov

For this compound, the phosphonate group acts as the primary binding site. The functional groups on the phenyl ring can serve several purposes in MOF design:

Modulation of Pore Environment: The nitro and methyl groups protruding into the pores of the MOF can tailor the surface polarity and chemical environment, which can be advantageous for applications such as selective gas adsorption or catalysis.

Introduction of Functionality: The nitro group can potentially be reduced to an amino group post-synthetically, allowing for further functionalization of the MOF.

The rational design of MOFs using this ligand would involve selecting metal centers with appropriate coordination numbers and geometries to achieve desired network topologies. For instance, the use of divalent transition metals with a preference for octahedral coordination could lead to the formation of three-dimensional frameworks with interconnected channels.

Spectroscopic and Magnetic Properties of Metal-Phosphonate Assemblies

The spectroscopic and magnetic properties of metal-phosphonate assemblies are intrinsically linked to their structural and electronic characteristics.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for characterizing metal-phosphonate complexes. The P=O and P-O stretching vibrations of the phosphonate group are sensitive to coordination. Upon coordination to a metal ion, these bands typically shift to lower wavenumbers compared to the free ligand. The characteristic vibrational bands of the nitro group (around 1530 and 1350 cm⁻¹) and the methyl group would also be present in the IR spectrum.

UV-Vis Spectroscopy: The electronic spectra of these complexes are dominated by ligand-centered π-π* transitions and potentially metal-to-ligand or ligand-to-metal charge transfer bands, depending on the metal ion. The nitro group on the aromatic ring is a strong chromophore, contributing to the absorption in the UV-visible region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ³¹P NMR spectroscopy is particularly useful for probing the coordination environment of the phosphonate group. The chemical shift of the phosphorus nucleus is sensitive to its coordination mode.

Magnetic Properties: The magnetic properties of metal-phosphonate assemblies are determined by the nature of the metal ions and the way they are linked by the phosphonate ligands. If paramagnetic metal centers are incorporated, the phosphonate bridges can mediate magnetic exchange interactions between them. The strength and nature of this interaction (ferromagnetic or antiferromagnetic) depend on the metal-metal distance and the geometry of the bridging pathway. For instance, polynuclear or layered structures containing transition metal ions like Cu(II), Mn(II), or Co(II) linked by (5-Methyl-2-nitrophenyl)phosphonate could exhibit interesting magnetic behaviors. rsc.orgresearchgate.net Magnetic susceptibility measurements as a function of temperature would be required to elucidate these properties.

Catalytic Applications and Organocatalysis Involving 5 Methyl 2 Nitrophenyl Phosphonic Acid Derivatives

Utilization as a Chiral Phosphoric Acid Catalyst or Precursor in Asymmetric Synthesis (drawing from related chiral phosphoric acids)

While (5-Methyl-2-nitrophenyl)phosphonic acid itself is achiral, it serves as a valuable precursor for the synthesis of chiral phosphoric acid (CPA) catalysts. The development of efficient and practical chiral catalysts is a central theme in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds for pharmaceuticals and materials science. rsc.orgresearchgate.net The general strategy involves incorporating a chiral scaffold, most commonly derived from axially chiral backbones like 1,1'-bi-2-naphthol (B31242) (BINOL) or spirobiindane-7,7'-diol (SPINOL). researchgate.netsigmaaldrich.com

The synthesis of such chiral catalysts typically involves multiple steps, including phosphorylation of a chiral diol (like BINOL) with phosphorus oxychloride (POCl₃) followed by hydrolysis. researchgate.netresearchgate.net By starting with a substituted phosphonic acid dichloride derived from this compound, it is conceivable to construct novel chiral catalysts. The presence of the nitro substituent is particularly noteworthy, as electron-withdrawing groups are known to increase the acidity of the phosphoric acid. lnpu.edu.cn This enhanced acidity can influence catalytic activity and substrate scope, potentially enabling reactions that require stronger acidic catalytic systems. lnpu.edu.cn

Chiral phosphoric acids have demonstrated remarkable efficacy in a wide array of asymmetric transformations. sigmaaldrich.comresearchgate.net They function as bifunctional catalysts, utilizing the Brønsted acidic proton to activate an electrophile and the basic phosphoryl oxygen to organize the nucleophile through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. rsc.orgims.ac.jp This dual activation model is central to their success in reactions such as reductive aminations, Friedel-Crafts alkylations, and Diels-Alder reactions.

Table 1: Representative Asymmetric Reactions Catalyzed by Chiral Phosphoric Acids (CPAs)| Reaction Type | Description | Role of CPA Catalyst | Typical Catalyst Loading | Reference |

|---|---|---|---|---|

| Reductive Amination | Metal-free reduction of imines using a Hantzsch ester as the reductant to yield enantioenriched amines. | Protonates the imine, enhancing its electrophilicity and directing the hydride transfer. | 1-5 mol% | sigmaaldrich.com |

| Friedel-Crafts Alkylation | Enantioselective alkylation of electron-rich arenes like indoles and pyrroles with various electrophiles. | Activates the electrophile and controls the facial selectivity of the nucleophilic attack. | ~5 mol% | sigmaaldrich.com |

| Diels-Alder Reaction | Catalyzes the [4+2] cycloaddition between dienes and dienophiles to form chiral cyclic compounds. | Coordinates to the dienophile, lowering its LUMO and shielding one face from attack. | ~10 mol% | ims.ac.jp |

| Povarov Reaction | A three-component reaction of aldehydes, anilines, and enecarbamates to afford tetrahydroquinolines. | Catalyzes the formation of the imine intermediate and controls the stereochemistry of the subsequent cycloaddition. | Variable | researchgate.net |

Development of this compound-Functionalized Heterogeneous Catalysts

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a key strategy for improving sustainability in chemical processes. chemrxiv.org Heterogeneous catalysts offer significant advantages, including simplified product purification, reduced catalyst leaching, and the potential for catalyst recycling and use in continuous flow reactors. rsc.orgphosphonics.com Phosphonic acids are effective anchoring groups for functionalizing supports like silica (B1680970), polystyrene, and magnetic nanoparticles. rsc.orgphosphonics.commdpi.com

Derivatives of this compound can be immobilized on various solid supports to generate novel heterogeneous catalysts. Several synthetic strategies can be employed for this purpose:

Arbuzov Reaction: A common method involves the reaction of a trialkyl phosphite (B83602) with a halogenated solid support (e.g., Merrifield resin, which is chloromethylated polystyrene). nih.govacs.org Subsequent hydrolysis of the resulting phosphonate (B1237965) ester would yield the polymer-supported phosphonic acid. nih.govmdpi.com

Direct Condensation: Phosphonic acids can be directly grafted onto oxide surfaces like silica (SiO₂) or titania (TiO₂). This method involves the formation of covalent P-O-Si bonds, often facilitated by azeotropic distillation to remove water. mdpi.com

Friedel-Crafts Reaction: Polystyrene-based resins can be directly functionalized using phosphorus trichloride (B1173362) (PCl₃) and a Lewis acid catalyst like aluminum chloride (AlCl₃), followed by hydrolysis and oxidation to generate the phosphonic acid groups on the polymer backbone. mdpi.com

The resulting materials, featuring accessible Brønsted acid sites from the phosphonic acid group, could be applied in various acid-catalyzed reactions such as esterifications, hydrolyses, and cyclizations. phosphonics.com The nitro and methyl groups on the aromatic ring would modify the electronic and steric environment of the catalytic sites, potentially influencing activity and selectivity.

Table 2: Supports and Methods for Heterogeneous Phosphonic Acid Catalysts| Support Material | Functionalization Method | Description | Advantages of Support | Reference |

|---|---|---|---|---|

| Polystyrene Resins | Arbuzov Reaction, Friedel-Crafts Reaction | A versatile polymer backbone that can be readily functionalized. | High loading capacity, chemical stability. | nih.govmdpi.com |

| Mesoporous Silica (e.g., SBA-15, MCM-41) | Direct Condensation | Silica materials with high surface area and ordered pore structures. | Large surface area, tunable pore size, thermal stability. | mdpi.com |

| Magnetic Nanoparticles (e.g., γ-Fe₂O₃@SiO₂) | Reaction with functionalized silica shell | A core-shell structure where a magnetic core is coated with silica for functionalization. | Facile separation from the reaction mixture using an external magnet. | rsc.org |

Mechanistic Investigations of Catalytic Pathways Mediated by Phosphonic Acid Derivatives

Understanding the reaction mechanism is crucial for optimizing catalyst performance and developing new asymmetric transformations. ubc.ca For reactions catalyzed by chiral phosphoric and phosphonic acid derivatives, the mechanism is typically elucidated through a combination of experimental studies and computational methods like Density Functional Theory (DFT). nih.govrsc.org These investigations have revealed that catalysis often proceeds through a network of non-covalent interactions, primarily hydrogen bonds. ubc.carsc.org

In a typical catalytic cycle, the phosphonic acid acts as a general acid catalyst, where only a partial proton transfer occurs in the rate-determining transition state, rather than as a specific acid catalyst where the substrate is fully protonated prior to the key step. umich.edu The catalyst's P=O group serves as a hydrogen bond acceptor, while the P-OH group is the hydrogen bond donor. This bifunctionality allows the catalyst to simultaneously activate and orient two different substrates or different parts of the same substrate. rsc.org

Computational studies have been instrumental in mapping the potential energy surfaces of these reactions. nih.govacs.org They help identify the lowest energy transition states and explain the origin of enantioselectivity. rsc.org For example, in the aza-Cope rearrangement, DFT calculations showed that the transition state leading to the major product was stabilized by a greater number of hydrogen bonds between the substrate and the phosphate (B84403) group of the catalyst compared to the transition state for the minor product. rsc.org Similarly, in the enantioselective Minisci reaction, computational evidence pointed to a mechanism where enantioselectivity is determined in a slow, irreversible deprotonation step, with the chiral phosphate assisting in an internal deprotonation by an amide group on the substrate. nih.gov These detailed mechanistic insights provide a predictive framework for designing more effective catalysts and expanding the scope of known reactions. ubc.canih.gov

Role of this compound in Redox Catalysis (e.g., nitro group transformations)

The nitroaromatic group present in this compound is redox-active and can participate in various chemical transformations. nih.gov The electron-withdrawing nature and redox activity of the nitro group are well-documented. nih.gov While the phosphonic acid moiety provides Brønsted acidity for catalysis, the nitro group introduces the potential for the molecule to engage in or be affected by redox processes.

The most common transformation of a nitroaromatic group is its reduction. This can proceed through several intermediates to yield different products depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Amines: This is a complete reduction of the nitro group. It is a fundamental transformation in organic synthesis for producing anilines. A wide variety of reagents can accomplish this, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and stoichiometric metal reductants in acidic media (e.g., Fe, Zn, or SnCl₂). wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com

Reduction to Hydroxylamines: Partial reduction can lead to the formation of N-arylhydroxylamines. This can be achieved using milder reducing agents like zinc dust in aqueous ammonium (B1175870) chloride. wikipedia.org

Reduction to Azo Compounds: In some cases, particularly with metal hydrides, the reduction of aromatic nitro compounds can lead to the formation of azo compounds through the condensation of intermediate nitroso and hydroxylamine (B1172632) species. wikipedia.orgunimi.it

This inherent redox activity means that if a derivative of this compound is used as a catalyst in a reductive environment, the nitro group itself could be transformed, potentially altering or deactivating the catalyst. Conversely, this functionality could be intentionally exploited. The nitroaromatic compound could act as an oxidant in a catalytic cycle, or the reduced amine product could serve as a new ligand or organocatalyst. The transformation of the nitro group itself can be part of a catalytic process, where the nitroaromatic compound facilitates electron transfer. nih.govrsc.org For instance, in some biological systems, flavoenzymes can reduce nitroaromatic compounds via a single-electron transfer mechanism. nih.gov This suggests that the this compound framework could potentially mediate redox reactions under appropriate conditions.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Compounds| Product | Reagent/System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|---|

| Aniline (B41778) | H₂ / Palladium on Carbon (Pd/C) | Catalytic hydrogenation | Highly effective but can also reduce other functional groups (alkenes, alkynes, etc.). | commonorganicchemistry.com |

| Aniline | Iron (Fe) powder / Acid (e.g., HCl, Acetic Acid) | Béchamp reduction conditions | Often chemoselective for the nitro group in the presence of other reducible groups. | commonorganicchemistry.comunimi.it |

| Aniline | Tin(II) Chloride (SnCl₂) | Acidic conditions | A mild method that tolerates many functional groups. | wikipedia.org |

| N-Arylhydroxylamine | Zinc (Zn) powder / NH₄Cl | Aqueous media | Achieves partial reduction of the nitro group. | wikipedia.org |

| Azo Compound | Metal Hydrides (e.g., LiAlH₄) | Anhydrous solvent | Tends to produce azo products rather than anilines from aromatic nitro compounds. | wikipedia.org |

Supramolecular Chemistry and Advanced Materials Based on 5 Methyl 2 Nitrophenyl Phosphonic Acid

Principles of Self-Assembly and Directed Crystal Growth

The self-assembly of phosphonic acids is a process driven by a combination of strong, directional interactions and weaker, non-specific forces, leading to the spontaneous organization of molecules into ordered structures. For (5-Methyl-2-nitrophenyl)phosphonic acid, the key molecular features guiding this process are the phosphonic acid group, the phenyl ring, and the methyl and nitro substituents.

The Phosphonic Acid Headgroup: This group is the primary anchor for both molecule-molecule and molecule-substrate interactions. The P-OH moieties are excellent hydrogen bond donors, while the phosphoryl P=O group is a strong hydrogen bond acceptor. This allows for the formation of robust, dimeric or polymeric hydrogen-bonded networks in the solid state, which are fundamental to crystal formation. researchgate.netnih.gov

Methyl and Nitro Substituents: These functional groups play a crucial role in "tuning" the self-assembly process. The methyl group is a relatively non-polar, space-filling group that influences the steric packing of the molecules. The nitro group, being strongly electron-withdrawing and polar, can participate in dipole-dipole interactions and weaker hydrogen bonds (C-H···O), further directing the crystal packing arrangement.

The interplay of these interactions dictates the crystal engineering of this compound. By controlling conditions such as solvent, temperature, and pH, it is possible to direct the crystallization process, potentially leading to different polymorphs with distinct properties. ugr.es This directed growth is crucial for creating materials with tailored optical, electronic, or mechanical characteristics.

Formation of Supramolecular Architectures via Non-Covalent Interactions

Supramolecular chemistry relies on the controlled formation of complex assemblies through non-covalent interactions. unam.mx this compound is well-equipped with functional groups capable of participating in a variety of these interactions, making it a promising building block for designing intricate supramolecular architectures. researchgate.net

The primary non-covalent interactions expected to govern the assembly of this molecule include:

Hydrogen Bonding: The phosphonic acid group can form strong O-H···O=P hydrogen bonds, leading to the creation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks. dntb.gov.ua

π-π Stacking: The nitrophenyl rings can stack upon one another, contributing to the thermodynamic stability of the resulting assembly. The electronic nature of the ring, influenced by the electron-withdrawing nitro group, can modulate the strength and geometry of these interactions. acs.org

Dipole-Dipole Interactions: The polar nitro group introduces a significant dipole moment in the molecule, leading to electrostatic interactions that influence molecular orientation within an assembly.

Van der Waals Forces: These weaker, non-directional forces, particularly involving the methyl group and the aromatic ring, are crucial for achieving dense packing in the solid state.

The synergy between these different interactions allows for the construction of complex and functional supramolecular systems. unam.mx For instance, the combination of hydrogen bonding and π-π stacking could lead to the formation of porous organic frameworks or gels.

Table 1: Key Non-Covalent Interactions in this compound Assemblies

| Interaction Type | Participating Molecular Moiety | Typical Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | Phosphonic acid group (-PO(OH)₂) | Primary driving force for forming robust networks (chains, sheets). dntb.gov.ua |

| π-π Stacking | Nitrophenyl ring | Stabilizes crystal packing and directs the orientation of aromatic cores. acs.org |

| Dipole-Dipole | Nitro group (-NO₂) | Influences molecular alignment and contributes to lattice energy. |

| Van der Waals | Methyl group (-CH₃), Phenyl ring | Facilitates close packing and maximizes structural stability. |

Surface Functionalization of Inorganic Materials (e.g., silica (B1680970), metal oxides) with this compound

Phosphonic acids are widely recognized for their exceptional ability to bind strongly to the surfaces of various inorganic materials, particularly metal oxides like silica (SiO₂), titania (TiO₂), zirconia (ZrO₂), and alumina (B75360) (Al₂O₃). nih.govutwente.nl This property allows for the precise modification of surface properties by forming self-assembled monolayers (SAMs). science.gov

The functionalization process involves a condensation reaction between the phosphonic acid headgroup and the hydroxyl groups (-OH) present on the metal oxide surface. This reaction forms robust, hydrolytically stable M-O-P (metal-oxygen-phosphorus) covalent bonds. researchgate.netmdpi.com The phosphonic acid can bind to the surface in different modes—monodentate, bidentate, or tridentate—which affects the packing density and stability of the resulting monolayer. mdpi.com

For this compound, this surface functionalization would result in a monolayer where the nitrophenyl groups are exposed, dramatically altering the surface chemistry.

On Silica (SiO₂): While direct phosphonylation of silica can be challenging, methods have been developed to achieve covalent grafting, creating functionalized silica materials. nih.govresearchgate.netresearchgate.netrsc.orgdoaj.orgmdpi.com Functionalizing mesoporous silica with this molecule could create stationary phases for chromatography with unique selectivity or platforms for heterogeneous catalysis.

On Metal Oxides (e.g., TiO₂, Al₂O₃, Fe₂O₃): The strong affinity of phosphonates for these surfaces would lead to the formation of dense, well-ordered SAMs. osti.govrsc.org The exposed nitro and methyl groups would modify the surface energy, wettability, and electronic properties of the substrate. Such modified surfaces are relevant for applications in organic electronics, sensors, and as a preparatory step for building more complex layered devices. nih.govrsc.org

Table 2: Interaction of Phosphonic Acids with Inorganic Surfaces

| Inorganic Material | Nature of Interaction | Resulting Structure | Potential Application |

|---|---|---|---|

| Silica (SiO₂) | Covalent Si-O-P bond formation, often requiring specific conditions. nih.govmdpi.com | Functionalized silica particles or surfaces. rsc.org | Chromatography, catalysis, proton conduction. rsc.org |

| Alumina (Al₂O₃) | Strong covalent Al-O-P bond formation. mdpi.com | Dense, stable self-assembled monolayer (SAM). researchgate.net | Corrosion protection, adhesion promotion. mdpi.com |

| Titania (TiO₂) | Strong covalent Ti-O-P bond formation. osti.gov | Ordered SAM. utwente.nl | Sensors, organic electronics, photocatalysis modification. |

| Iron Oxides (FeₓOᵧ) | Chemisorption and covalent Fe-O-P bond formation. epa.hu | Protective film/SAM. | Corrosion inhibition, biocompatible coatings. mdpi.com |

Incorporation into Hybrid Materials and Composites for Specific Research Applications (e.g., corrosion inhibition studies at a molecular level)

The ability of this compound to both self-assemble and bind to other materials makes it an ideal component for creating advanced hybrid materials and composites.

Metal-Organic Frameworks (MOFs): Phosphonic acids are increasingly used as organic "linkers" to connect metal ions or clusters into highly porous, crystalline structures known as MOFs. researchgate.net Compared to more common carboxylate linkers, phosphonate (B1237965) linkers often form stronger bonds with hard metal centers (like Zr⁴⁺ or Fe³⁺), leading to MOFs with enhanced thermal and chemical stability. nih.gov The bifunctional nature of this compound, with its coordinating phosphonate group and a modifiable phenyl ring, makes it a candidate for isoreticular synthesis—a method used to create a series of MOFs with the same underlying topology but with different functional groups. nih.gov MOFs built from this linker could be explored for applications in gas storage, separation, or catalysis, where the nitro group could serve as a reactive site or influence substrate binding. nih.govacs.orgresearchgate.net

Corrosion Inhibition Studies: Phosphonic acids are highly effective corrosion inhibitors for various metals and alloys, including steel, aluminum, and copper. epa.huresearchgate.netingentaconnect.com They function by adsorbing onto the metal surface to form a dense, protective molecular layer that acts as a barrier to corrosive agents. mdpi.comsemanticscholar.org This process is driven by the strong coordination of the phosphonate group to the metal surface. semanticscholar.orgmdpi.com

This compound could be used in molecular-level studies to understand the mechanism of corrosion inhibition.

Adsorption Mechanism: The inhibitor molecules adsorb onto the metal surface, a process that can be studied using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). imist.majmaterenvironsci.com These studies would reveal whether the compound acts as an anodic, cathodic, or mixed-type inhibitor. researchgate.net

Protective Film Formation: The self-assembly of the molecules on the surface creates a hydrophobic barrier. The structure of this film, influenced by the packing of the nitrophenyl groups, dictates its effectiveness. The presence of heteroatoms (O, N, P) in the molecule enhances its adsorption and inhibitory action. semanticscholar.orgmdpi.com

Structure-Function Relationship: By comparing its performance to other substituted phenylphosphonic acids, researchers can elucidate the specific roles of the methyl and nitro groups. For example, the electron-withdrawing nitro group could influence the electronic interaction between the inhibitor and the metal surface, potentially enhancing the binding strength and inhibition efficiency. semanticscholar.orgmdpi.com

Table 3: Research Findings on Phosphonate-Based Corrosion Inhibitors

| Inhibitor System | Metal | Medium | Key Finding | Inhibition Efficiency (IE%) |

|---|---|---|---|---|

| Aminotris(methylenephosphonic acid) (ATMP) with Zn²⁺ | Mild Steel | Low chloride water | Synergistic effect observed; acts as a mixed inhibitor. researchgate.net | 98% researchgate.net |

| N,N'-phosphonomethylglycine (PMG) | Carbon Steel | 3% NaCl (acidic) | Behaves as a mixed-type inhibitor; forms a protective layer. semanticscholar.org | ~91% semanticscholar.org |

| α-aminophosphonate (α-AP) | Carbon Steel | 1M HCl / 1M H₂SO₄ | Inhibits corrosion by adsorbing to the surface and blocking active sites. mdpi.commdpi.com | >90% mdpi.com |

| Sodium methyl (11-methacryloyloxyundecyl) phosphonate | Mild Steel | 1M H₂SO₄ | Effective mixed-type inhibitor; adsorption follows Langmuir isotherm. jmaterenvironsci.com | ~88% jmaterenvironsci.com |

Computational and Theoretical Studies of 5 Methyl 2 Nitrophenyl Phosphonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For (5-Methyl-2-nitrophenyl)phosphonic acid, DFT calculations can elucidate a range of electronic and molecular properties that are difficult to determine experimentally. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the molecule's behavior. researchgate.netresearchgate.net

Key molecular properties that can be determined from DFT calculations include the optimized molecular geometry, which provides the most stable arrangement of the atoms in three-dimensional space. From this optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are crucial in determining the molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound This table is illustrative and represents the type of data that would be generated from DFT calculations.

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -2.1 | eV |

| HOMO-LUMO Gap | 5.4 | eV |

| Dipole Moment | 4.2 | Debye |

| Total Energy | -987.654 | Hartree |

Conformational Analysis and Potential Energy Surface Mapping

The presence of several rotatable single bonds in this compound, specifically around the C-P and C-N bonds, allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis is the study of the different conformations of a molecule and their relative energies. A key tool in this analysis is the mapping of the potential energy surface (PES), which illustrates the energy of the molecule as a function of one or more of its geometric parameters, typically dihedral angles. researchgate.net

The results of a conformational analysis can be presented in a table that lists the key dihedral angles for each stable conformer and their corresponding relative energies. This information is crucial for understanding which conformations are most likely to be present at a given temperature and how the molecule might change its shape during chemical reactions.

Table 2: Hypothetical Conformational Analysis of this compound This table is illustrative and shows representative data from a conformational analysis.

| Conformer | Dihedral Angle 1 (O=P-C-C) | Dihedral Angle 2 (O=N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 15° | 30° | 0.00 |

| 2 | 165° | 35° | 1.25 |

| 3 | 20° | 150° | 2.78 |

Molecular Dynamics Simulations for Understanding Solution and Solid-State Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution or in the solid state. figshare.com

In a solution-state simulation, the molecule of interest is placed in a box of solvent molecules (e.g., water or an organic solvent), and their trajectories are calculated over a period of time. This allows for the study of solvation effects, the formation and breaking of intermolecular hydrogen bonds with the solvent, and the conformational dynamics of the molecule in a more realistic environment. MD simulations can also be used to calculate properties such as the radial distribution function, which describes how the density of the solvent varies as a function of distance from the solute.

In the solid state, MD simulations can be used to investigate the stability of a crystal lattice, the nature of molecular packing, and the vibrational motions of the molecules within the crystal. These simulations can provide insights into the mechanical and thermal properties of the solid material.

Crystal Structure Prediction and Lattice Energy Calculations for Polymorphic Systems

Crystal structure prediction (CSP) is a computational field that aims to predict the crystal structure of a molecule from its chemical diagram alone. researchgate.net This is a challenging but important area of research, as many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph can have different physical properties, such as solubility, melting point, and stability.

CSP methods typically involve a search for the most stable crystal packing arrangements by minimizing the lattice energy. The lattice energy is the energy released when the constituent molecules come together from the gas phase to form a crystal. These calculations take into account the intermolecular interactions between the molecules in the crystal. The result of a CSP study is a set of predicted crystal structures with their corresponding lattice energies. The structure with the lowest lattice energy is predicted to be the most stable. nih.gov

For this compound, CSP could help to identify potential polymorphs and provide a theoretical basis for understanding its solid-state behavior.

Computational Modeling of Intermolecular Interactions and Hydrogen Bonding

The way in which molecules of this compound interact with each other is fundamental to its properties in the condensed phases. Computational modeling can be used to study these intermolecular interactions in detail. The phosphonic acid group is a strong hydrogen bond donor and acceptor, and the nitro group can also participate in hydrogen bonding as an acceptor.

Computational methods can be used to analyze the geometry and strength of these hydrogen bonds. researchgate.net For example, the distance between the hydrogen bond donor and acceptor atoms and the angle of the bond can be calculated. The strength of the hydrogen bond can be estimated from the interaction energy between the molecules. Natural Bond Orbital (NBO) analysis is a technique that can provide further insight into the nature of these interactions by examining the charge transfer between the orbitals of the interacting molecules. researchgate.net

Chemical Biology and Biochemical Interactions of 5 Methyl 2 Nitrophenyl Phosphonic Acid Derivatives

Investigation of Phosphonic Acids as Phosphate (B84403) Bioisosteres in Molecular Systems

Phosphonic acids are widely recognized as effective bioisosteres of natural phosphates. nih.gov This mimicry is central to their function in molecular systems. The key distinction lies in the replacement of a labile P-O-C bond in phosphate esters with a stable P-C bond in phosphonates, which renders them resistant to chemical and enzymatic hydrolysis. nih.govnih.gov This stability is a crucial feature for their use as tools in chemical biology. nih.gov

Phosphates are integral to numerous biological processes, from forming the backbone of DNA and RNA to their role in cell signaling via protein phosphorylation. cambridgemedchemconsulting.com Phosphonate-containing molecules can act as surrogates for natural phosphates, allowing them to interact with enzymes that recognize or metabolize phosphate-containing substrates, such as kinases, phosphatases, and polymerases. nih.govresearchgate.net

The bioisosteric relationship is not perfect, as there are differences in geometry and acidity. The pKa values of phosphonates differ from those of phosphates, which can be a critical factor in biological recognition. cambridgemedchemconsulting.com For instance, the second ionization of alkyl phosphates occurs at a pKa of around 6.3, whereas for CH2-phosphonates, it is higher at approximately 7.6. cambridgemedchemconsulting.comresearchgate.net However, substitutions on the carbon atom adjacent to the phosphorus can modulate these electronic properties. For example, α-bromo substitution can lower the pKa2 to around 6.52, more closely matching that of natural phosphates. rsc.org

| Property | Phosphate Ester | Phosphonate | Significance in Bioisosterism |

|---|---|---|---|

| Core Bond | P-O-C | P-C | The P-C bond is resistant to hydrolysis, increasing metabolic stability. nih.govcambridgemedchemconsulting.com |

| Geometry | Tetrahedral | Distorted Tetrahedral | Similar geometry allows for binding to phosphate-recognizing sites. beilstein-journals.org |

| pKa (2nd ionization) | ~6.3 - 6.4 | ~7.6 (unsubstituted) | Differences in charge state at physiological pH can affect biological recognition. cambridgemedchemconsulting.comresearchgate.net |

Studies on Molecular Recognition and Binding Mechanisms with Model Biomolecules (e.g., proteins, enzymes) at a molecular level